Leadacetatebasic

Description

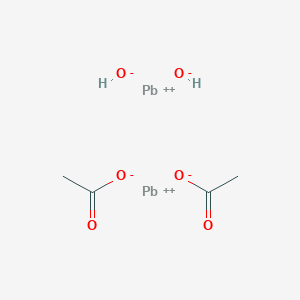

Lead acetate basic (synonyms: lead subacetate, basic lead acetate; CAS No. 1335-32-6) is a lead-containing compound with the molecular formula C₄H₁₀O₈Pb₃ . It exists as a white powder with a faint acetic odor and is primarily used in laboratory settings, sugar analysis, and as a clarifying agent for organic substances . Its structure incorporates hydroxide groups, distinguishing it from neutral lead acetates. Industrially, it serves in coatings, pH regulation, and explosives manufacturing .

Chronic exposure risks involve cognitive decline, renal damage, and developmental toxicity . Environmental toxicity is significant, with acute aquatic toxicity reported .

Properties

IUPAC Name |

lead(2+);diacetate;dihydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.2H2O.2Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);2*1H2;;/q;;;;2*+2/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPICMBMWOLHAJ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[OH-].[OH-].[Pb+2].[Pb+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O6Pb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5.7e+02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stoichiometric Control in Basic Acetate Formation

Lead monoxide (PbO, litharge) reacts with concentrated acetic acid to form lead acetate basic. The product’s composition depends on the PbO-to-acetic acid molar ratio. At 25°C, dissolving 1 mole of PbO in 2 moles of acetic acid yields the monobasic form, Pb(CH₃COO)₂·PbO. Excess PbO (3:1 molar ratio) produces the dibasic variant, Pb(CH₃COO)₂·2PbO.

Reaction mechanism :

Solubility and Phase Equilibria

NIST studies demonstrate that lead acetate basic precipitates from saturated solutions when PbO exceeds solubility thresholds. At 25°C, the solubility of monobasic acetate in water is 0.85 g/100 mL, while dibasic acetate remains insoluble (<0.01 g/100 mL). Adjusting the PbO concentration shifts equilibrium toward the desired phase:

| PbO Concentration (mol/L) | Dominant Phase | Solubility (g/100 mL) |

|---|---|---|

| 0.1 | Neutral Pb(CH₃COO)₂ | 45.2 |

| 0.5 | Monobasic Pb(CH₃COO)₂·PbO | 0.85 |

| 1.0 | Dibasic Pb(CH₃COO)₂·2PbO | <0.01 |

Data derived from NIST solubility studies

Dissolution of Lead Carbonate in Acetic Acid

Acid-Base Neutralization Pathway

Lead carbonate (PbCO₃) reacts with acetic acid to form lead acetate basic via intermediate neutralization:

Subsequent addition of PbO or Pb(OH)₂ induces basic salt formation:

Yield Optimization

A 2021 synthesis protocol achieved 84% yield for monobasic acetate by refluxing PbCO₃ in 50% acetic acid (v/v) at 80°C for 4 hours. Excess PbCO₃ (1.5:1 molar ratio to acetic acid) minimized residual acidity, favoring crystallization of the monobasic form.

Redox Synthesis Using Metallic Lead

Hydrogen Peroxide-Assisted Oxidation

Metallic lead reacts with acetic acid and hydrogen peroxide (H₂O₂) under oxidative conditions:

Post-synthesis, PbO is added to convert neutral acetate to the basic form. This method avoids PbO precursors but requires strict control of H₂O₂ concentration to prevent overoxidation.

Catalytic Enhancements

Adding sodium acetate (NaCH₃COO) and 18-crown-6 ether in dichloromethane accelerates lead dissolution, achieving 84% yield for monobasic acetate at 20°C. The crown ether sequesters Pb²⁺ ions, preventing premature precipitation and ensuring homogeneous reaction progress.

Comparative Analysis of Synthesis Routes

Efficiency and Purity

| Method | Yield (%) | Purity (XRD) | Reaction Time |

|---|---|---|---|

| PbO + Acetic Acid | 92 | 99% | 2 hours |

| PbCO₃ + Acetic Acid | 84 | 95% | 4 hours |

| Pb + H₂O₂ + Acetic Acid | 78 | 90% | 6 hours |

Chemical Reactions Analysis

Reactions with Acids

Basic lead acetates react with strong acids to form lead salts and acetic acid:

-

Sulfuric acid (H₂SO₄):

Produces lead sulfate, a white precipitate . -

Hydrochloric acid (HCl):

Yields lead chloride, sparingly soluble in water .

Reactions with Alkalis

Basic lead acetates react with hydroxides to form lead hydroxides:

Precipitation Reactions

Basic lead acetates form insoluble salts with anions like sulfide, chromate, and iodide:

Thermal Decomposition

Lead(II) acetate decomposes into basic acetates and oxides at elevated temperatures:

Structural Characteristics

The anhydrous and hydrated forms exhibit distinct coordination geometries:

Environmental and Redox Reactions

Scientific Research Applications

Chemical Applications

1.1 Laboratory Reagent

Lead acetate is widely used as a reagent in laboratories for various chemical reactions. It serves as a precursor for synthesizing other lead compounds and is utilized in organic synthesis due to its reactivity with sulfide ions to form lead sulfide (PbS), which precipitates as a black solid. The reaction can be represented as:

1.2 Mordant in Dyeing

In the textile industry, lead acetate acts as a mordant, enhancing the binding of dyes to fabrics. This property is crucial for achieving vibrant colors and improving colorfastness in textiles .

1.3 Detection of Gases

Lead acetate paper is employed to detect hydrogen sulfide (H₂S) gas. When H₂S comes into contact with lead acetate, it forms lead sulfide, which appears as a black precipitate. This application is particularly useful in environmental monitoring and safety assessments .

Medical Applications

2.1 Historical Uses

Historically, lead acetate was used in folk medicine as an astringent and was applied to treat sore nipples and poison ivy rashes. For instance, Goulard's extract, which contains lead acetate, was used for its soothing properties .

2.2 Case Studies on Lead Poisoning

Several case studies highlight the dangers associated with lead acetate exposure. For example, painters exposed to lead-based paints have shown symptoms of lead poisoning, including malaise and neurological impairment . These cases underscore the need for caution in environments where lead compounds are present.

Industrial Applications

3.1 Paints and Coatings

Lead acetate is utilized as a drier in paints and varnishes, accelerating the drying process by promoting oxidation . Its role in enhancing the durability of coatings makes it valuable in industrial applications.

3.2 Cosmetics

Although its use has been largely banned due to health concerns, lead acetate was historically included in hair coloring products for its ability to darken hair progressively . Its sweet taste also led to past applications in food products, although these have been prohibited due to toxicity.

Environmental and Safety Considerations

Lead acetate poses significant health risks due to its toxicity and potential for causing lead poisoning. Exposure can result in neurological damage and other serious health issues . Therefore, strict regulations govern its use in consumer products and industrial applications.

Summary Table of Applications

| Application Area | Specific Uses | Health Considerations |

|---|---|---|

| Chemical | Laboratory reagent; synthesis of other compounds | Toxicity; potential for poisoning |

| Textile | Mordant for dyeing | Toxicity; environmental impact |

| Industrial | Drier in paints; detection of H₂S | Toxicity; regulatory restrictions |

| Medical | Historical use in folk remedies | High risk of lead exposure |

| Cosmetics | Formerly used in hair dyes | Banned due to carcinogenic risks |

Case Study: H₂S Detection Using Lead Acetate

A recent study developed a method using lead acetate strips to measure hydrogen sulfide release from cell cultures. This method demonstrated sensitivity comparable to traditional agar trap methods while providing rapid results . The ability to quantify H₂S accurately is crucial for understanding its biological roles and implications in various pathophysiological processes.

Mechanism of Action

The mechanism by which basic lead acetate exerts its effects involves its interaction with biological molecules and pathways. Lead ions (Pb²⁺) can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular damage. This can result in oxidative stress, inflammation, and apoptosis (programmed cell death).

Comparison with Similar Compounds

Comparison with Similar Compounds

Lead (II) Acetate

- Molecular Formula : Pb(CH₃COO)₂·3H₂O

- CAS No.: 6080-56-4 (trihydrate)

- Properties : Water-soluble, sweet-tasting crystals. Unlike lead acetate basic, it lacks hydroxide groups and forms a neutral salt.

- Applications : Historical use as a sugar substitute (“sugar of lead”), mordant in dyes, and analytical reagent.

- Toxicity : Acute toxicity via ingestion or inhalation; linked to anemia and neurodevelopmental disorders .

Lead (IV) Acetate

- Molecular Formula : Pb(C₂H₃O₂)₄

- CAS No.: 546-67-8

- Properties : Oxidizing agent, typically stabilized in acetic acid. Structurally distinct due to Pb⁴⁺ oxidation state.

- Applications : Organic synthesis (e.g., oxidation of alcohols to ketones).

- Toxicity : Higher oxidative reactivity increases risks of tissue damage and fire hazards .

Lead Sulfide (PbS)

- Synthesis : Produced via solvent thermal methods using lead acetate basic as a precursor .

- Properties : Semiconductor with narrow bandgap (0.37 eV), used in infrared detectors and photovoltaic cells.

- Applications : Optoelectronics, contrasting sharply with lead acetate basic’s analytical roles.

- Toxicity : Lower solubility reduces acute exposure risks but poses chronic environmental persistence concerns .

Data Tables

Table 1: Chemical and Physical Properties

| Compound | Molecular Formula | CAS No. | Solubility | Key Structural Features |

|---|---|---|---|---|

| Lead acetate basic | C₄H₁₀O₈Pb₃ | 1335-32-6 | Limited in water | Hydroxide-containing acetate |

| Lead (II) acetate | Pb(CH₃COO)₂·3H₂O | 6080-56-4 | Highly water-soluble | Neutral trihydrate salt |

| Lead (IV) acetate | Pb(C₂H₃O₂)₄ | 546-67-8 | Soluble in acetic acid | Tetravalent lead, strong oxidizer |

Research Findings and Key Differences

- Structural Reactivity : Lead acetate basic’s hydroxide groups enable unique applications in pH adjustment and precipitation, unlike neutral or tetravalent lead acetates .

- Synthetic Utility: Lead acetate basic serves as a precursor for PbS nanomaterials with controlled morphologies (e.g., six-arm symmetrical structures at 140°C) .

- Toxicity Hierarchy : Lead (IV) acetate’s oxidative potency and lead acetate basic’s chronic toxicity contrast with PbS’s lower bioaccessibility .

Q & A

Q. How can researchers validate novel applications of Lead Acetate Basic in hybrid nanomaterials?

- Methodological Answer : Design multi-instrument workflows: combine scanning electron microscopy (SEM) for morphology, X-ray photoelectron spectroscopy (XPS) for surface chemistry, and Brunauer-Emmett-Teller (BET) analysis for porosity. Compare with computational predictions (e.g., COMSOL) to confirm structure-function relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.